molecular formula C11H10OS B6370769 2-Methyl-4-(thiophen-2-YL)phenol CAS No. 1255637-37-6

2-Methyl-4-(thiophen-2-YL)phenol

Cat. No.: B6370769
CAS No.: 1255637-37-6
M. Wt: 190.26 g/mol
InChI Key: BRAYOQDSDHCNIS-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-yl)phenol ( 1255637-37-6) is a high-purity chemical compound that serves as a versatile hybrid scaffold in medicinal chemistry and materials science research. With a molecular formula of C11H10OS and a molecular weight of 190.26 g/mol, this compound features a phenolic ring directly linked to a thiophene heterocycle, creating a unique pharmacophore for scientific investigation . The thiophene moiety is a privileged structure in drug discovery , ranked 4th among sulfur-containing heterocycles in U.S. FDA-approved small molecule drugs over the past decade . This ring system is known to improve drug-receptor interactions through additional hydrogen bonding and can serve as a bio-isosteric replacement for phenyl rings, often enhancing metabolic stability and binding affinity . Concurrently, the phenolic component is recognized for its antioxidant potential and is a common substrate for chemical functionalization to fine-tune biological activity and physicochemical properties . Researchers value this hybrid structure as a key intermediate for developing novel bioactive molecules. Its applications span the synthesis of potential therapeutic agents and advanced materials, including organic semiconductors and corrosion inhibitors . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYOQDSDHCNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683661
Record name 2-Methyl-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-37-6
Record name 2-Methyl-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, thiophen-2-ylmethyl chloride reacts with 4-methylphenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic thiophen-2-ylmethyl carbocation forms via interaction with AlCl₃, followed by attack at the para position of the phenol (relative to the methyl group). Yields are highly dependent on solvent polarity and temperature, with dichloromethane (DCM) at 0–5°C providing optimal results.

Table 1: Friedel-Crafts Alkylation Conditions

CatalystSolventTemperature (°C)Yield (%)
AlCl₃DCM0–568
FeCl₃Toluene2542
BF₃·Et₂ONitromethane3055

Side reactions, such as ortho substitution or over-alkylation, are mitigated by steric hindrance from the methyl group and low reaction temperatures.

The Suzuki-Miyaura reaction enables precise introduction of the thiophen-2-yl group via palladium-catalyzed coupling. This method is favored for its regioselectivity and compatibility with phenolic hydroxyl groups.

Substrate Preparation and Coupling Conditions

4-Bromo-2-methylphenol serves as the aryl halide precursor, reacting with thiophen-2-ylboronic acid under catalytic conditions. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ as a base, and a 3:1 mixture of dioxane/water at 80°C.

Table 2: Suzuki Coupling Optimization

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O85
Pd(OAc)₂/XPhosCsFTHF78
NiCl₂(dppf)K₃PO₄EtOH/H₂O62

The reaction tolerates the phenolic -OH group without protection, attributed to the mild basic conditions. Post-coupling purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in >95% purity.

Cascade Reactions Involving Allenic Ketones

Cascade reactions offer a one-pot strategy to construct complex phenolic frameworks. The reaction of 1,2-allenic ketones with β-diketones generates 2-hydroxyaryl ketones, which are subsequently functionalized with thiophene units.

Mechanistic Insights

The process begins with a Michael addition of the β-diketone to the allenic ketone, forming a conjugated enolate. Cyclization via intramolecular aldol condensation yields the phenolic core, which undergoes electrophilic thiophenylation using thiophen-2-ylmagnesium bromide.

Table 3: Cascade Reaction Outcomes

Allenic Ketoneβ-DiketoneThiophene SourceYield (%)
R = MeAcetylacetoneThienyl-MgBr72
R = PhDibenzoylmethaneThienyl-Li65

This method excels in constructing polysubstituted phenols but requires careful control of reaction stoichiometry to avoid polymerization.

Grignard Reagent-Based Alkylation

Adapted from patent literature, Grignard reagents introduce the thiophen-2-yl group via nucleophilic attack on a ketone intermediate.

Synthesis of 4-(Thiophen-2-yl)-2-methylcyclohexanone

2-Methylcyclohexanone is treated with thiophen-2-ylmagnesium bromide in THF at −78°C, yielding the tertiary alcohol. Acid-catalyzed dehydration (H₂SO₄, DCM) forms the cyclohexene intermediate, which is aromatized to the phenol via oxidative dehydrogenation (DDQ, toluene).

Table 4: Grignard Reaction Parameters

Grignard ReagentTemperature (°C)Acid CatalystYield (%)
Thienyl-MgBr−78H₂SO₄60
Thienyl-MgCl−40HCl·Et₂O48

Reductive Aromatization of Dienones

A two-step sequence involving Claisen-Schmidt condensation followed by hydrogenation provides an alternative route.

Condensation and Hydrogenation

4-Methylacetophenone reacts with thiophene-2-carbaldehyde under basic conditions (NaOH, EtOH) to form a dienone. Palladium-catalyzed hydrogenation (H₂, 50 psi) reduces the ketone to a secondary alcohol, which undergoes acid-catalyzed dehydration (TsOH, toluene) to yield the target phenol.

Table 5: Hydrogenation Efficiency

CatalystPressure (psi)SolventYield (%)
Pd/C50EtOAc75
PtO₂30MeOH68

Comparative Analysis of Methods

Table 6: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Friedel-CraftsSimple setupPoor regioselectivity60–68
Suzuki CouplingHigh regiocontrolCostly catalysts75–85
Cascade ReactionsOne-pot synthesisNarrow substrate scope65–72
Grignard AlkylationScalableLow-temperature requirements48–60
Reductive AromatizationMild conditionsMultiple steps68–75

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiophen-2-YL)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that 2-Methyl-4-(thiophen-2-YL)phenol acts as an inhibitor of critical signaling pathways involved in cancer cell proliferation. Specifically, it targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies.

1.2 Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against bacteria and fungi, suggesting potential applications as an active pharmaceutical ingredient in treating infectious diseases .

1.3 Cholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit cholinesterase enzymes, which are important for neurotransmission regulation. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring enhance inhibitory potency against acetylcholinesterase (AChE) .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
4-(Thiophen-2-yl)phenolContains a thiophene ring attached to phenolAntimicrobial properties
5-(Thiophen-2-yl)-1H-pyrazolePyrazole ring additionAnticancer activity
3-Methylthio-4-hydroxybenzoic acidHydroxybenzoic acid derivativeAntioxidant effects

This table illustrates how variations in structure influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : In vitro tests demonstrated that the compound effectively inhibits cancer cell lines by disrupting key signaling pathways associated with cell survival .
  • Antimicrobial Testing : Laboratory tests revealed its effectiveness against specific strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
  • Cholinesterase Inhibition Studies : The compound exhibited significant AChE inhibition, with IC50 values indicating strong potential for neuroprotective applications .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-2-YL)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(Thiophen-2-YL)phenol

Structural Differences: Lacks the methyl group at the 2-position of the phenol ring.

  • Molecular Formula: C₁₀H₈OS vs. C₁₁H₁₀OS (estimated for 2-Methyl-4-(thiophen-2-YL)phenol).
  • Key Properties :
    • Lower molecular weight (176.23 g/mol vs. ~190.26 g/mol).
    • Reduced lipophilicity (XLogP3: 2.9 vs. estimated ~3.4 for the methylated analog) .
  • Reactivity : The absence of the methyl group may enhance electrophilic substitution reactivity at the 2-position.
  • Applications : Used as a key intermediate in pharmaceuticals and agrochemicals; the methylated analog likely offers improved metabolic stability and membrane permeability .

4-Mercapto-2-methylphenol

Structural Differences : Replaces the thiophene ring with a mercapto (-SH) group.

  • Molecular Formula : C₇H₈OS vs. C₁₁H₁₀OS.
  • Key Properties: Higher acidity due to the -SH group (pKa ~6–8 for -SH vs. ~10 for phenol -OH). Increased hydrogen-bonding capacity, enhancing solubility in polar solvents .
  • Applications: Potential use in metal chelation or as a redox-active agent, contrasting with the thiophene analog’s role in π-conjugated systems .

2-Methyl-4-{[4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]methylthio}phenol

Structural Differences : Features a thiazole ring and trifluoromethylphenyl group connected via a methylthio (-SCH₂-) linker.

  • Molecular Complexity : Higher molecular weight (e.g., ~403.44 g/mol) due to the thiazole and CF₃ groups.
  • Applications : Reported in peroxisome proliferator-activated receptor (PPAR) regulators, suggesting pharmacological relevance. The thiophene analog may exhibit distinct binding affinities due to differences in electronic conjugation .

Physicochemical Comparison

Property This compound (Estimated) 2-(Thiophen-2-YL)phenol 4-Mercapto-2-methylphenol
Molecular Formula C₁₁H₁₀OS C₁₀H₈OS C₇H₈OS
Molecular Weight (g/mol) ~190.26 176.23 140.20
XLogP3 ~3.4 2.9 ~2.1
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 2 (-OH, -SH)
Solubility Moderate (organic solvents) Moderate High (polar solvents)

Biological Activity

2-Methyl-4-(thiophen-2-YL)phenol is an organic compound that has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a phenolic group substituted with a thiophene ring, which contributes to its unique properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and signaling pathways involved in cell growth and apoptosis. Notably, it has been identified as an inhibitor of key signaling pathways that regulate cellular proliferation and survival.

  • Inhibition of mPGES-1 : Recent studies have highlighted the compound's role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in cancer progression and inflammatory diseases. The inhibition of mPGES-1 by this compound has been shown to selectively affect PGE2 levels, potentially mitigating side effects associated with traditional COX inhibitors .
  • Anticancer Activity : The compound has demonstrated significant anticancer properties through various mechanisms, including induction of cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with this compound resulted in G0/G1 phase arrest and increased subG0/G1 populations, indicating apoptotic activity .

Research Findings

A variety of studies have explored the biological activity of this compound, revealing promising results across different biological assays.

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeIC50 Value (µM)Reference
mPGES-1 InhibitionEnzymatic assayLow micromolar
Anticancer (A549 cells)Cell viability assay20
Tyrosinase InhibitionEnzymatic assay5.68
Antimicrobial ActivityMIC against bacteria15.625 - 62.5

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Cancer Therapy : A study investigated the effects of this compound on A549 lung cancer cells, where it was found to induce significant apoptosis and inhibit cell proliferation through mPGES-1 inhibition. The results suggested that this compound could serve as a lead for developing new anticancer agents targeting inflammation-related pathways .
  • Inflammation : In another study focusing on inflammatory diseases, the compound's ability to modulate PGE2 levels provided insights into its potential application in treating conditions such as arthritis and burn injuries. The selective inhibition of mPGES-1 could minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Skin Disorders : The tyrosinase inhibitory activity of related compounds suggests that derivatives of this compound could be explored for treating hyperpigmentation disorders, leveraging its potential to inhibit melanin production .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-(thiophen-2-YL)phenol, and how is its purity confirmed?

  • Methodology : Synthesis typically involves condensation reactions between thiophene derivatives and phenolic precursors. For example:

  • Step 1 : Functionalization of the thiophene ring (e.g., introducing methyl or hydroxyl groups via Friedel-Crafts alkylation or electrophilic substitution).
  • Step 2 : Coupling with a phenolic moiety using cross-coupling catalysts (e.g., palladium or copper-based systems) .
    • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH, C-S).
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (e.g., using reverse-phase columns like Newcrom R1, as in related phenolic azo compounds) .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data Collection : Use diffractometers (e.g., Oxford Diffraction Xcalibur) to measure reflection intensities .
  • Refinement : Employ software like SHELXL for structural solution and WinGX for data processing .
    • Example Crystallographic Parameters (from a related oxazole-thiophene derivative ):
ParameterValue
Space GroupP21/nP2_1/n
Unit Cell (Å)a=12.23a = 12.23, b=9.86b = 9.86, c=15.87c = 15.87
β Angle112.13°
Z (molecules/unit)8

Q. What hydrogen bonding patterns are observed in structurally similar compounds?

  • Methodology : Graph set analysis (Etter’s formalism) classifies hydrogen bonds into motifs (e.g., chains, rings). For example:

  • C–H···O Bonds : Stabilize molecular chains along specific crystallographic directions.
  • π-π Interactions : Contribute to 3D packing .

Advanced Questions

Q. How can density-functional theory (DFT) address challenges in modeling electronic properties?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) improve accuracy for thiophene’s conjugated systems.
  • Solvent Effects : Polarizable Continuum Model (PCM) accounts for dielectric environments .
    • Key Parameters (from a DFT study on correlation energies ):
PropertyApproach
Correlation EnergyColle-Salvetti formula with gradient expansions
Basis SetTriple-ζ with polarization functions

Q. How to resolve contradictions in hydrogen bonding patterns across polymorphs?

  • Methodology :

  • Multi-Polymorph Analysis : Compare hydrogen bond geometries (distances/angles) using SC-XRD.
  • Energy Frameworks : Computational tools (e.g., CrystalExplorer) quantify intermolecular interaction energies .

Q. What strategies optimize biological activity assays for this compound?

  • Methodology :

  • Target Identification : Screen against enzymes like sterol 14α-demethylase (linked to antifungal activity in analogous compounds) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine or methoxy groups) to enhance binding affinity .
    • Example Bioassay Parameters (from a fluorinated thiophene-phenol derivative ):
TargetAssay TypeIC₅₀ (µM)
Inflammatory EnzymeFluorescence12.3

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